- Stereoselective Glycosylation of 2-Nitrogalactals Catalyzed by a Bifunctional Organocatalyst, Organic Letters, 2016, 18(17), 4222-4225

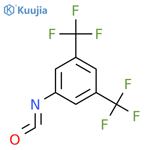

Cas no 957770-66-0 (N-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-N'-[(8Α,9S)-6'-METHOXYCINCHONAN-9-YL]-UREA)

![N-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-N'-[(8Α,9S)-6'-METHOXYCINCHONAN-9-YL]-UREA structure](https://ja.kuujia.com/scimg/cas/957770-66-0x500.png)

957770-66-0 structure

商品名:N-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-N'-[(8Α,9S)-6'-METHOXYCINCHONAN-9-YL]-UREA

CAS番号:957770-66-0

MF:C29H28F6N4O2

メガワット:578.548647880554

MDL:MFCD32201226

CID:3032557

N-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-N'-[(8Α,9S)-6'-METHOXYCINCHONAN-9-YL]-UREA 化学的及び物理的性質

名前と識別子

-

- N-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-N'-[(8Α,9S)-6'-METHOXYCINCHONAN-9-YL]-UREA

- N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8α,9S)-6'-methoxycinchonan-9-yl]urea

- N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(8α,9S)-6′-methoxycinchonan-9-yl]urea (ACI)

-

- MDL: MFCD32201226

- インチ: 1S/C29H28F6N4O2/c1-3-16-15-39-9-7-17(16)10-25(39)26(22-6-8-36-24-5-4-21(41-2)14-23(22)24)38-27(40)37-20-12-18(28(30,31)32)11-19(13-20)29(33,34)35/h3-6,8,11-14,16-17,25-26H,1,7,9-10,15H2,2H3,(H2,37,38,40)/t16-,17-,25-,26-/m0/s1

- InChIKey: QGLQHRHYJCQTQI-FRSFCCSCSA-N

- ほほえんだ: [C@H](C1=CC=NC2=CC=C(C=C12)OC)([C@@H]1C[C@@H]2CC[N@@]1C[C@@H]2C=C)NC(=O)NC1C=C(C(F)(F)F)C=C(C(F)(F)F)C=1

N-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-N'-[(8Α,9S)-6'-METHOXYCINCHONAN-9-YL]-UREA 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB541799-50mg |

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8a,9S)-6'-methoxycinchonan-9-yl]urea, 98%, (99% ee); . |

957770-66-0 | 98% | 50mg |

€154.00 | 2025-02-19 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N854153-100mg |

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8α,9S)-6'-methoxycinchonan-9-yl]urea |

957770-66-0 | ≥98%,99%d.e. | 100mg |

¥2,169.00 | 2022-09-01 | |

| abcr | AB541799-50 mg |

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8α,9S)-6'-methoxycinchonan-9-yl]urea, 98%, (99% ee); . |

957770-66-0 | 98% | 50mg |

€151.00 | 2023-07-11 | |

| ChemScence | CS-0040111-100mg |

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8α,9S)-6'-methoxycinchonan-9-yl]urea |

957770-66-0 | ≥97.0% | 100mg |

$138.0 | 2022-04-26 | |

| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lj0459-100mg |

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8α,9S)-6'-methoxycinchonan-9-yl]urea |

957770-66-0 | 97% | 100mg |

¥1296.0 | 2024-07-19 | |

| 1PlusChem | 1P00IMAI-100mg |

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8α,9S)-6'-methoxycinchonan-9-yl]urea |

957770-66-0 | 95% | 100mg |

$233.00 | 2024-04-19 | |

| 1PlusChem | 1P00IMAI-250mg |

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8α,9S)-6'-methoxycinchonan-9-yl]urea |

957770-66-0 | 95% | 250mg |

$478.00 | 2024-04-19 | |

| 1PlusChem | 1P00IMAI-50mg |

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8α,9S)-6'-methoxycinchonan-9-yl]urea |

957770-66-0 | 50mg |

$162.00 | 2024-04-19 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS4453-100mg |

3-[3,5-bis(trifluoromethyl)phenyl]-1-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]urea |

957770-66-0 | 95% | 100mg |

¥878.0 | 2024-04-15 | |

| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lj0459-50mg |

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8α,9S)-6'-methoxycinchonan-9-yl]urea |

957770-66-0 | 97% | 50mg |

¥864.0 | 2024-07-19 |

N-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-N'-[(8Α,9S)-6'-METHOXYCINCHONAN-9-YL]-UREA 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Solvents: Tetrahydrofuran ; 0 °C; 4 h, 0 °C

リファレンス

ごうせいかいろ 2

はんのうじょうけん

1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ; rt → 0 °C

1.2 Reagents: Diethyl azodicarboxylate , Diphenylphosphoryl azide Solvents: Tetrahydrofuran ; 0 °C; 24 h, 0 °C → rt; 25 h, rt → 50 °C; 50 °C → rt

1.3 Reagents: Water ; 24 h, rt

1.4 Solvents: Tetrahydrofuran ; rt; overnight, rt

1.2 Reagents: Diethyl azodicarboxylate , Diphenylphosphoryl azide Solvents: Tetrahydrofuran ; 0 °C; 24 h, 0 °C → rt; 25 h, rt → 50 °C; 50 °C → rt

1.3 Reagents: Water ; 24 h, rt

1.4 Solvents: Tetrahydrofuran ; rt; overnight, rt

リファレンス

- Bifunctional Organocatalysts for the Enantioselective Synthesis of Axially Chiral Isoquinoline N-Oxides, Journal of the American Chemical Society, 2015, 137(21), 6766-6769

ごうせいかいろ 3

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; overnight, 0 °C → rt

リファレンス

- Process for preparation of 1,2-cis-2-nitro-glucoside and galactoside, China, , ,

ごうせいかいろ 4

はんのうじょうけん

リファレンス

- Chiral Urea-Catalyzed Asymmetric Mannich Reaction of 3-Fluorooxindoles with α-Amidosulfones: Synthesis of Optically Active α-Fluoro-β-amino-oxindoles, Synlett, 2022, 33(5), 488-494

ごうせいかいろ 5

はんのうじょうけん

1.1 Solvents: Dichloromethane ; overnight, rt

リファレンス

- Catalytic atroposelective dynamic kinetic resolutions and kinetic resolutions towards 3-arylquinolines via SNAr, Chemical Communications (Cambridge, 2021, 57(78), 10087-10090

ごうせいかいろ 6

はんのうじょうけん

リファレンス

- A New Class of Enantioselective Catalytic 2-Pyrone Diels-Alder Cycloadditions, Advanced Synthesis & Catalysis, 2011, 353(7), 1135-1145

ごうせいかいろ 7

はんのうじょうけん

1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate , Diphenylphosphoryl azide Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 24 h, rt; rt → 50 °C; 25 h, 50 °C; 50 °C → rt

1.2 Reagents: Water ; 24 h, rt

1.3 Solvents: Tetrahydrofuran ; rt; overnight, rt

1.2 Reagents: Water ; 24 h, rt

1.3 Solvents: Tetrahydrofuran ; rt; overnight, rt

リファレンス

- Asymmetric chroman synthesis via an intramolecular oxy-Michael addition by bifunctional organocatalysts, Organic & Biomolecular Chemistry, 2014, 12(1), 119-122

ごうせいかいろ 8

はんのうじょうけん

1.1 Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt

リファレンス

- Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-[(8a,9S)-6'-methoxycinchonan-9-yl]-; urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-(9R)-cinchonan-9-yl-, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2016, 1, 1-6

ごうせいかいろ 9

はんのうじょうけん

1.1 Solvents: Tetrahydrofuran ; overnight, rt

リファレンス

- Asymmetric Indoline Synthesis via Intramolecular Aza-Michael Addition Mediated by Bifunctional Organocatalysts, Organic Letters, 2013, 15(14), 3658-3661

ごうせいかいろ 10

はんのうじょうけん

リファレンス

- Asymmetric Synthesis of Spiro-3,3'-cyclopropyl Oxindoles via Vinylogous Michael Initiated Ring Closure Reaction, Journal of Organic Chemistry, 2022, 87(24), 16755-16766

ごうせいかいろ 11

はんのうじょうけん

リファレンス

- Synergistic organocatalysis in the kinetic resolution of secondary thiols with concomitant desymmetrization of an anhydride, Nature Chemistry, 2010, 2(5), 380-384

ごうせいかいろ 12

はんのうじょうけん

1.1 Solvents: Chloroform ; 16 h, reflux

リファレンス

- Synthesis of Cinchona Urea Polymers and Their Evaluation as Catalyst in the Asymmetric Reactions, ChemistrySelect, 2020, 5(21), 6294-6298

ごうせいかいろ 13

はんのうじょうけん

1.1 Solvents: Tetrahydrofuran ; 0 °C; overnight, rt

リファレンス

- Catalytic Asymmetric Synthesis of Quaternary Barbituric Acids, Journal of the American Chemical Society, 2017, 139(43), 15308-15311

ごうせいかいろ 14

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C → rt; rt → 0 °C

1.2 0 °C; 18 h, rt

1.2 0 °C; 18 h, rt

リファレンス

- Enantioselective Alkylative Kinetic Resolution of 2-Oxindole-Derived Enolates Promoted by Bifunctional Phase Transfer Catalysts, Organic Letters, 2016, 18(20), 5204-5207

ごうせいかいろ 15

はんのうじょうけん

1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate , Diphenylphosphoryl azide Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 24 h, rt; rt → 50 °C; 10 h, 50 °C

1.2 Reagents: Triphenylphosphine ; 15 h, 50 °C; 50 °C → rt

1.3 Reagents: Water ; 24 h, rt

1.4 Solvents: Tetrahydrofuran ; overnight, rt

1.2 Reagents: Triphenylphosphine ; 15 h, 50 °C; 50 °C → rt

1.3 Reagents: Water ; 24 h, rt

1.4 Solvents: Tetrahydrofuran ; overnight, rt

リファレンス

- Bifunctional organocatalysts for the asymmetric synthesis of axially chiral benzamides, Beilstein Journal of Organic Chemistry, 2017, 13, 1518-1523

ごうせいかいろ 16

はんのうじょうけん

リファレンス

- Asymmetric Total Synthesis of Apocynaceae Hydrocarbazole Alkaloids (+)-Deethylibophyllidine and (+)-Limaspermidine, Journal of the American Chemical Society, 2015, 137(12), 4267-4273

N-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-N'-[(8Α,9S)-6'-METHOXYCINCHONAN-9-YL]-UREA Raw materials

- (S)-(6-methoxy-4-quinolyl)-[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanamine;trihydrochloride

- 1-isocyanato-3,5-bis(trifluoromethyl)benzene

- 9-Amino(9-deoxy)epi-quininetrihydrochloride

- (9R)?-6'-?methoxy-cinchonan-?9-?amine

- Quinine

N-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-N'-[(8Α,9S)-6'-METHOXYCINCHONAN-9-YL]-UREA Preparation Products

N-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-N'-[(8Α,9S)-6'-METHOXYCINCHONAN-9-YL]-UREA 関連文献

-

1. Book reviews

-

Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107

-

3. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188

957770-66-0 (N-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-N'-[(8Α,9S)-6'-METHOXYCINCHONAN-9-YL]-UREA) 関連製品

- 121703-81-9(2-amino-6-hydroxyheptanoic acid)

- 2229166-49-6(tert-butyl N-4-(2-amino-1H-imidazol-5-yl)-3-hydroxyphenylcarbamate)

- 1015845-54-1(1-1-(3-Methoxyphenyl)-1H-pyrazol-4-ylmethanamine)

- 342887-72-3(ethyl 6-acetyl-2-acetamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate)

- 1351609-98-7(2-(4-chlorophenoxy)-2-methyl-1-{1-oxa-4-thia-8-azaspiro4.5decan-8-yl}propan-1-one)

- 419558-74-0(5-{[(4-chlorophenyl)carbonyl]amino}-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide)

- 1805484-99-4(2-(Aminomethyl)-4-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde)

- 868375-14-8(N-(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-oxo-2H-chromene-3-carboxamide)

- 1016317-46-6(methyl (2S)-2-amino-4,4,4-trifluoro-butanoate)

- 33667-52-6(Methyl 1-benzhydrylazetidine-2-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:957770-66-0)N-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-N'-[(8Α,9S)-6'-METHOXYCINCHONAN-9-YL]-UREA

清らかである:99%/99%

はかる:250mg/1g

価格 ($):276.0/834.0